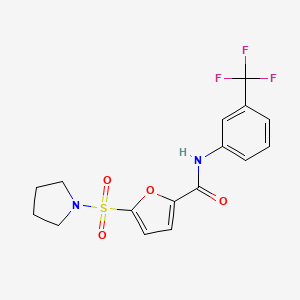
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide, also known as TSPO ligand, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and neuroprotective effects.
Applications De Recherche Scientifique
PET Imaging of Microglia
[11C]CPPC, a PET radiotracer, targets CSF1R, a microglia-specific marker, offering a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This compound is significant for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. It aids in the development of new therapeutics for neuroinflammation, especially those targeting CSF1R, by providing a noninvasive, repeatable readout in patients and enabling measurement of drug target engagement. [11C]CPPC has demonstrated high and specific brain uptake in models of neuroinflammation, Alzheimer’s disease (AD), demyelinating disease, and in postmortem brain tissue of patients with AD, indicating its potential for human PET imaging of CSF1R and the microglial component of neuroinflammation (Horti et al., 2019).
Furan Ring Transformations and Derivatives
Research on N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides has led to the discovery of derivatives of a new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine. The structures of these compounds, obtained through acid-catalyzed transformations and furan ring recyclization, were confirmed by NMR, IR, and MS data, highlighting the synthetic versatility and potential for creating novel compounds with furan as a core component (Stroganova et al., 2016).
Structural Characterization of Furan Derivatives
The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound evaluated as a potential antineoplastic agent, were studied. This research provides insights into the structural basis of its biological activity and contributes to the understanding of how the furan component influences the properties of biologically active compounds (Banerjee et al., 2002).
Furan-based Pyridine/pyridinium Bisamides as Functional Materials
Furan-based bisamides have been explored for their supramolecular gelation properties and potential in cation binding and selective sensing. These studies demonstrate the utility of furan derivatives in developing new materials with specific electronic and structural characteristics for applications in supramolecular chemistry and sensor technology (Panja et al., 2018).
Synthesis and Anticancer Activity of Furan Derivatives
Research into furan derivatives has led to the development of compounds with significant anticancer activity. For example, the synthesis and biological evaluation of novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs demonstrated potential as antibacterial drugs, reflecting the broader applicability of furan-containing compounds in therapeutic development (Devi et al., 2018).
Propriétés
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)11-4-3-5-12(10-11)20-15(22)13-6-7-14(25-13)26(23,24)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSWNLHCHHGBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)
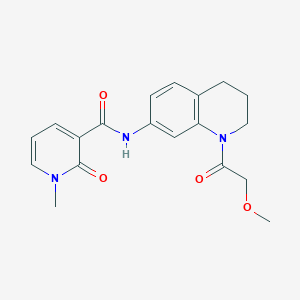
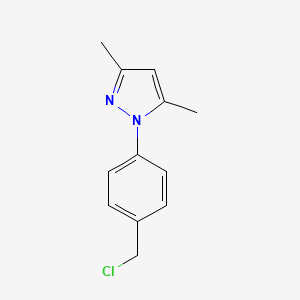
![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)
![2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2917669.png)
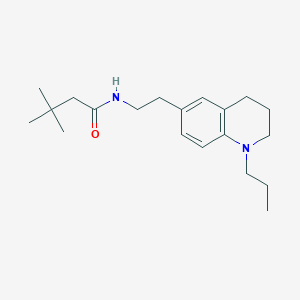
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide](/img/structure/B2917671.png)
![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)
![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
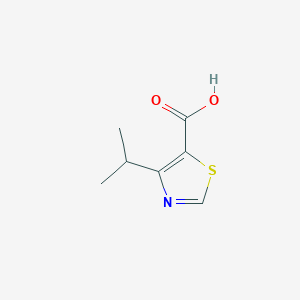
![5-[(Cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B2917676.png)
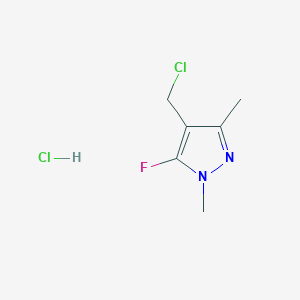
![1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2917683.png)
![2,2,2-Trifluoro-N-[3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2917684.png)